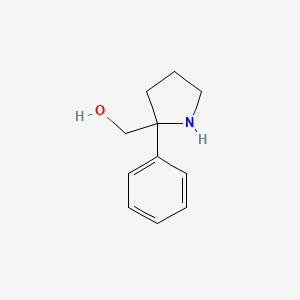

2-phenyl-2-Pyrrolidinemethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

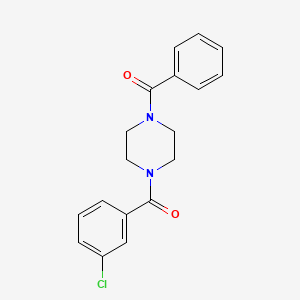

2-Phenyl-2-Pyrrolidinemethanol, also known as Diphenylprolinol (D2PM), is a norepinephrine-dopamine reuptake inhibitor . It is used as a designer drug and is a chiral building block for the synthesis of chiral organic compounds .

Synthesis Analysis

This compound can be synthesized using the Petasis reaction . The Petasis reaction is a multi-component reaction involving an amine, an aldehyde, and a boronic acid . The reaction conditions are mild, making it preferred in many applications .Molecular Structure Analysis

The structural analysis of the molecule can be performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .Chemical Reactions Analysis

Alcohols like 2-phenyl-2-Pyrrolidinemethanol can fragment in two characteristic ways: alpha cleavage and dehydration . In a mass spectrometer, the dehydration of an alcohol is essentially the same as the dehydration of an alcohol in a normal chemical reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-phenyl-2-Pyrrolidinemethanol can be analyzed using various spectroscopic techniques such as FTIR, UV, NMR . The NMR data are calculated by means of the GIAO method; the TD–DFT method is used for UV-Vis spectroscopy .Applications De Recherche Scientifique

Asymmetric Synthesis

2-phenyl-2-Pyrrolidinemethanol, also known as prolinol, is used as a chiral auxiliary in asymmetric synthesis . This means it can be used to control the stereochemistry of the product in a chemical reaction, which is crucial in the production of pharmaceuticals and other biologically active compounds.

Chiral Ligand in Asymmetric Catalysis

Prolinol can also be used as a chiral ligand in asymmetric catalysis . In this role, it binds to a metal catalyst and imparts its chirality to the catalyst, allowing for the selective formation of one enantiomer over the other in a chemical reaction.

Synthesis of Chiral Organic Compounds

Prolinol is a chiral building block that is used for the synthesis of chiral organic compounds . These compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Diarylprolinol Silyl Ethers

2-phenyl-2-Pyrrolidinemethanol can be used as a starting material for the synthesis of (S)-α, α-diaryl-2-pyrrolidinemethanols . It plays an important role in this synthesis by providing chirality to the final product.

Organocatalyst

(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether is a diarylprolinol silyl ether organocatalyst . It can catalyze a variety of bond-forming reactions such as C-C, C-N, C-O, C-S, and C-Hal in high yields and excellent levels of enantiocontrol .

Recreational Drug

There is increasing interest in the use of pipradrol and pipradrol derivatives, such as diphenylproplinol [diphenyl-2-pyrrolidinemethanol (D2PM)] and desoxypipradrol [2-diphenylmethylpiperidine (2-DPMP)], as recreational drugs . However, it’s important to note that the use of these substances can lead to acute toxicity and prolonged neuropsychiatric symptoms .

Safety and Hazards

The safety data sheet for a similar compound, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Mécanisme D'action

Target of Action

2-Phenyl-2-Pyrrolidinemethanol, also known as (S)-(+)-prolinol, is a chiral building block that is used for the synthesis of chiral organic compounds . It is also used as a chiral auxiliary in asymmetric synthesis and a chiral ligand in asymmetric catalysis . The primary targets of 2-Phenyl-2-Pyrrolidinemethanol are the enzymes and proteins involved in these chemical reactions.

Mode of Action

The interaction of 2-Phenyl-2-Pyrrolidinemethanol with its targets involves the formation of covalent bonds during the synthesis of chiral organic compounds . This compound provides chirality to the final product, influencing the spatial orientation of the molecules and thus the overall reaction .

Biochemical Pathways

2-Phenyl-2-Pyrrolidinemethanol is involved in the phenylpropanoid pathway . This pathway is responsible for the synthesis of a wide range of secondary metabolites in plants, including flavonoids, lignins, and other phenolic compounds . The compound’s role in this pathway is to provide a chiral scaffold for the synthesis of these metabolites .

Pharmacokinetics

Its metabolism would involve enzymatic reactions, possibly in the liver, and it would likely be excreted in the urine .

Result of Action

The molecular and cellular effects of 2-Phenyl-2-Pyrrolidinemethanol’s action are primarily related to its role in the synthesis of chiral organic compounds . By providing chirality to these compounds, it influences their spatial orientation and thus their interactions with other molecules .

Action Environment

The action, efficacy, and stability of 2-Phenyl-2-Pyrrolidinemethanol can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the compound’s reactivity and the rate of the chemical reactions it is involved in . Additionally, the presence of other substances in the reaction mixture can also influence the compound’s action .

Propriétés

IUPAC Name |

(2-phenylpyrrolidin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-9-11(7-4-8-12-11)10-5-2-1-3-6-10/h1-3,5-6,12-13H,4,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMDMLWSEWIBLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CO)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160376-74-9 |

Source

|

| Record name | (2-phenylpyrrolidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(4-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402061.png)

![(5-Bromofuran-2-yl)-[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]methanone](/img/structure/B2402068.png)

![3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol](/img/structure/B2402069.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2402071.png)

![3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2402073.png)

![N-(4-chlorophenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2402074.png)

![8-chloro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2402076.png)